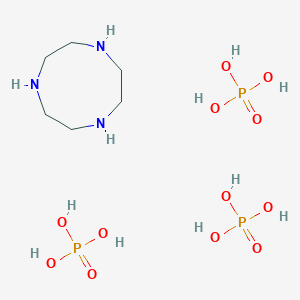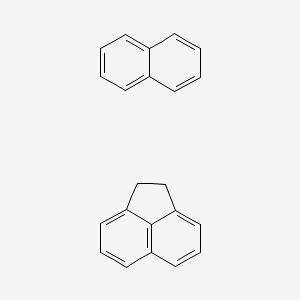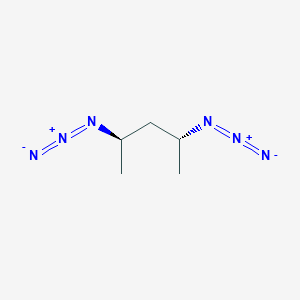
(2R,4R)-2,4-diazidopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-2,4-diazidopentane is an organic compound characterized by the presence of two azido groups attached to a pentane backbone. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The azido groups make it a versatile intermediate for further chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2,4-diazidopentane typically involves the azidation of a suitable precursor. One common method is the reaction of (2R,4R)-2,4-dibromopentane with sodium azide in an aprotic solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the substitution of bromine atoms with azido groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4R)-2,4-diazidopentane can undergo various types of chemical reactions, including:
Substitution Reactions: The azido groups can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Sodium Azide (NaN3):
Dimethylformamide (DMF): Common solvent for azidation reactions.
Lithium Aluminum Hydride (LiAlH4): Reducing agent for converting azides to amines.
Copper Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction of azido groups.
Aplicaciones Científicas De Investigación
(2R,4R)-2,4-diazidopentane has several applications in scientific research:
Organic Synthesis: Used as an intermediate for the synthesis of more complex molecules.
Materials Science: Utilized in the preparation of polymers and other materials with azido functionalities.
Bioconjugation: Employed in the modification of biomolecules through click chemistry, particularly in the formation of triazole linkages.
Medicinal Chemistry: Investigated for its potential in drug development, especially in the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of (2R,4R)-2,4-diazidopentane largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azido groups act as 1,3-dipoles that react with alkynes or alkenes to form triazoles. In reduction reactions, the azido groups are converted to amines, which can then participate in further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
(2R,4R)-2,4-dibromopentane: A precursor used in the synthesis of (2R,4R)-2,4-diazidopentane.
(2R,4R)-2,4-diaminopentane: A compound formed by the reduction of this compound.
(2R,4R)-2,4-dihydroxypentane: Another structurally similar compound with hydroxyl groups instead of azido groups.
Uniqueness
The uniqueness of this compound lies in its azido functionalities, which provide a versatile platform for various chemical reactions. This makes it a valuable intermediate in organic synthesis and materials science, offering pathways to a wide range of products that are not easily accessible through other compounds.
Propiedades
Número CAS |
798568-75-9 |
|---|---|
Fórmula molecular |
C5H10N6 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
(2R,4R)-2,4-diazidopentane |
InChI |
InChI=1S/C5H10N6/c1-4(8-10-6)3-5(2)9-11-7/h4-5H,3H2,1-2H3/t4-,5-/m1/s1 |
Clave InChI |
AWJFANPWIBNSDY-RFZPGFLSSA-N |
SMILES isomérico |
C[C@H](C[C@@H](C)N=[N+]=[N-])N=[N+]=[N-] |
SMILES canónico |
CC(CC(C)N=[N+]=[N-])N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14224418.png)
![3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14224423.png)
![2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane](/img/structure/B14224429.png)
![2-Hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B14224436.png)
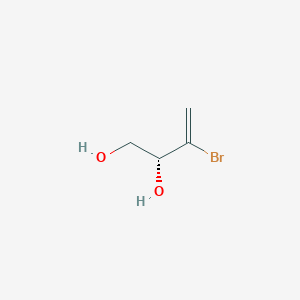
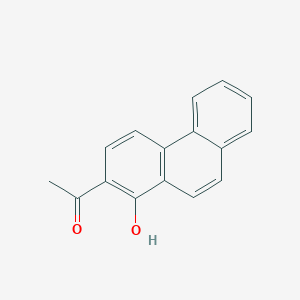

![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide](/img/structure/B14224467.png)
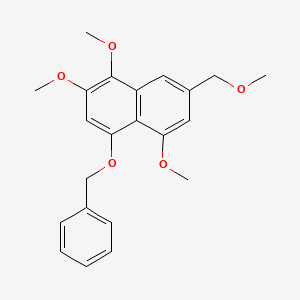
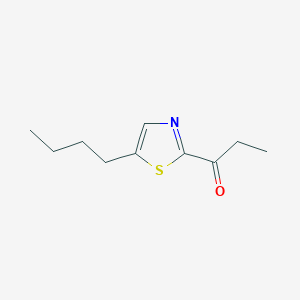
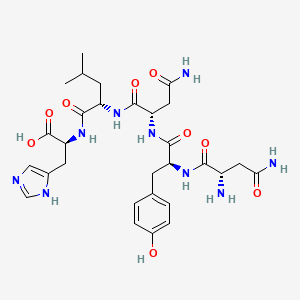
![Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto-](/img/structure/B14224493.png)
